molecular formula C6H7Br2N3O B3032404 3,5-dibromo-1-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole CAS No. 1630763-91-5

3,5-dibromo-1-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole

Cat. No.: B3032404
CAS No.: 1630763-91-5
M. Wt: 296.95
InChI Key: HZJXBRCWKYTIDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dibromo-1-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two bromine atoms and a tetrahydrofuran ring attached to the triazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-1-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazines and nitriles or other suitable precursors.

    Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced through nucleophilic substitution reactions involving suitable leaving groups and tetrahydrofuran derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions may target the bromine atoms or the triazole ring, resulting in debromination or hydrogenation products.

    Substitution: The bromine atoms can be substituted with other nucleophiles, leading to a wide range of substituted triazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions would produce various substituted triazoles.

Scientific Research Applications

Chemistry

In chemistry, 3,5-dibromo-1-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar biological activities, potentially leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,5-dibromo-1-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3,5-dibromo-1H-1,2,4-triazole: Lacks the tetrahydrofuran ring but shares the dibromo-triazole core.

    1-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole: Lacks the bromine atoms but contains the tetrahydrofuran-triazole structure.

    3,5-dichloro-1-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole: Similar structure with chlorine atoms instead of bromine.

Uniqueness

The uniqueness of 3,5-dibromo-1-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole lies in the combination of the dibromo-triazole core with the tetrahydrofuran ring. This combination may impart unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3,5-dibromo-1-(oxolan-2-yl)-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Br2N3O/c7-5-9-6(8)11(10-5)4-2-1-3-12-4/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJXBRCWKYTIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)N2C(=NC(=N2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601201106
Record name 1H-1,2,4-Triazole, 3,5-dibromo-1-(tetrahydro-2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601201106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630763-91-5
Record name 1H-1,2,4-Triazole, 3,5-dibromo-1-(tetrahydro-2-furanyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1630763-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole, 3,5-dibromo-1-(tetrahydro-2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601201106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dibromo-1-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3,5-dibromo-1-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
3,5-dibromo-1-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
3,5-dibromo-1-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole
Reactant of Route 5
3,5-dibromo-1-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole
Reactant of Route 6
3,5-dibromo-1-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.